Tert-butyl (1-(4-aminophenyl)ethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(4-aminophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSXQRGJLFEFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643086-68-4 | |
| Record name | tert-butyl N-[1-(4-aminophenyl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method 1: Direct Carbamate Formation
One common synthesis method involves the reaction of p-phenylenediamine with di-tert-butyl dicarbonate (Boc₂O). The following steps outline this procedure:
Reagents :
- p-Phenylenediamine: 17.3 g (0.185 mol)
- Di-tert-butyl dicarbonate: 21.8 g (0.1 mol)
- Solvent: Ethyl acetate
-
- Dissolve p-phenylenediamine in ethyl acetate and heat to 55-77°C.
- Slowly add a solution of di-tert-butyl dicarbonate in ethyl acetate over approximately 15 minutes while stirring.
- Maintain stirring for an additional 0.5 to 2 hours until the reaction is complete.
- Cool the mixture to room temperature and wash with citric acid solution followed by extraction with hydrochloric acid.
- Adjust the pH to between 8.5 and 10 using sodium hydroxide, allowing the product to precipitate.
- Filter, wash with water, and dry under vacuum.
Yield : Approximately 79% to 81% depending on conditions.
Method 2: Alternative Solvent System
An alternative method utilizes toluene as a solvent instead of ethyl acetate:
Reagents :
- p-Phenylenediamine: 21.6 g (0.2 mol)
- Di-tert-butyl dicarbonate: Same as above
- Solvent: Toluene
Procedure :
The steps are similar to Method 1 but involve heating the mixture to about 80°C in toluene instead of ethyl acetate.Yield : Reported yields are around 77%.
Summary of Preparation Methods
| Method | Solvent Used | Temperature Range | Yield (%) |
|---|---|---|---|
| Method 1 | Ethyl Acetate | 55-77°C | 79-81 |
| Method 2 | Toluene | ~80°C | ~77 |
After synthesis, characterization of tert-butyl (1-(4-aminophenyl)ethyl)carbamate is essential to confirm its structure and purity:
Nuclear Magnetic Resonance (NMR) : Used to confirm the molecular structure by analyzing chemical shifts corresponding to different protons in the molecule.
Mass Spectrometry : To determine the molecular weight and confirm the presence of expected fragments.
Infrared Spectroscopy (IR) : To identify functional groups based on characteristic absorption bands.
This compound can be synthesized effectively through various methods that utilize different solvents and reaction conditions. The direct carbamate formation method is particularly efficient, yielding high purity products suitable for further applications in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(4-aminophenyl)ethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Substituted carbamates
Scientific Research Applications
Organic Synthesis
Protecting Group for Amines
One of the primary applications of tert-butyl (1-(4-aminophenyl)ethyl)carbamate is as a protecting group for amines during organic synthesis. Its stability and ease of removal under mild conditions make it an ideal choice for protecting reactive amine functionalities while allowing for further chemical modifications. This property is particularly useful in the synthesis of complex pharmaceutical compounds where selective reactivity is crucial.
Palladium-Catalyzed Reactions
The compound has been utilized in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This application is significant in synthesizing various organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Chemistry
Synthesis of Bioactive Compounds
this compound and its derivatives have been explored for their biological activities. Research indicates that certain derivatives exhibit promising anti-inflammatory, antitumor, antimicrobial, and anticonvulsant properties. For instance, studies have shown that some derivatives demonstrate anti-inflammatory activity comparable to standard drugs like indomethacin, with inhibition percentages ranging from 39% to 54% .
Development of PROTACs
A derivative of this compound has been identified as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed for targeted protein degradation, offering potential treatments for various diseases, including cancer.
Biochemical Applications
Interaction with Biological Systems
Research indicates that this compound interacts with biological systems through its metabolites. The biological activity of its derivatives can lead to interactions with enzymes and receptors involved in inflammatory pathways and cancer progression. Ongoing studies aim to elucidate these interactions further .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl (1-(4-aminophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to a decrease in the enzyme’s activity, which can be useful in various therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
- tert-Butyl (4-aminophenyl)(methyl)carbamate (): This derivative features a methyl group directly attached to the phenyl ring instead of the ethyl chain. However, yields in alkylation reactions (e.g., with bromoethyl arenes) are moderate (20–51%), influenced by electronic effects of substituents like trifluoromethyl groups .
- tert-Butyl (3-aminophenyl)carbamate (): Positional isomerism (3- vs. 4-aminophenyl) alters electronic properties. The 3-amino derivative may exhibit distinct hydrogen-bonding interactions, affecting solubility and binding affinity in biological systems.
Chain Modifications
- The molecular weight (255.74 g/mol) is comparable to the target compound, but the cyclobutyl group may reduce solubility due to increased hydrophobicity .
- tert-Butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate (): Incorporation of a piperidine ring introduces a basic nitrogen, which could influence pharmacokinetic properties such as blood-brain barrier penetration. This structural variation highlights the role of heterocycles in optimizing drug-like properties .
Heterocyclic Analogues
- Azetidinyl and Pyrimidinyl Derivatives (): Compounds like tert-butyl (1-(2-aminopyrimidin-4-yl)azetidin-3-yl)(ethyl)carbamate (MW: 280 g/mol) demonstrate the integration of nitrogen-rich heterocycles. These moieties enhance hydrogen-bonding capacity, critical for receptor-targeted activity (e.g., histamine H3 receptor agonism) .
- Bromoimidazole Derivatives ():
Halogenated analogs, such as (S)-tert-butyl (1-(4-bromo-1H-imidazol-2-yl)ethyl)carbamate (MW: 290.16 g/mol), exhibit altered electronic profiles, which may influence metabolic stability and intermolecular interactions .
Physicochemical Properties
Biological Activity
Tert-butyl (1-(4-aminophenyl)ethyl)carbamate is a synthetic organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, often referred to as TBAPEC, is characterized by the presence of a tert-butyl group attached to a carbamate moiety linked to a 4-aminophenyl group. Its chemical formula is , and it exhibits properties typical of carbamate derivatives, such as stability and reactivity in organic synthesis.
The biological activity of TBAPEC is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : TBAPEC can act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate access. This inhibition can lead to decreased enzymatic activity, which is beneficial in therapeutic contexts.
- Hydrolysis : The carbamate ester can undergo hydrolysis, releasing active metabolites that may exert biological effects. This transformation enhances the compound's potential for modulating biochemical pathways.
Biological Activities
Research has demonstrated that TBAPEC exhibits a range of biological activities, including:
- Anti-inflammatory : Derivatives of TBAPEC have shown significant anti-inflammatory properties comparable to standard medications like indomethacin.
- Antitumor : Studies indicate that TBAPEC derivatives possess antitumor activity, potentially through mechanisms involving apoptosis induction and modulation of cancer-related signaling pathways .
- Antimicrobial : The compound has been evaluated for its antimicrobial properties against various pathogens, showing promising results in inhibiting bacterial growth.
- Neuroprotective Effects : Some derivatives have exhibited anticonvulsant properties, suggesting potential applications in treating neurological disorders.
Table 1: Summary of Biological Activities of TBAPEC Derivatives
Case Study: Antitumor Activity
In a study evaluating the antitumor effects of TBAPEC derivatives, researchers treated cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed that these compounds induced apoptosis through mitochondrial pathway activation.
Applications in Drug Development
TBAPEC has been utilized as a precursor in the synthesis of bioactive molecules. Its role as a building block for developing more complex pharmacological agents highlights its significance in medicinal chemistry. Notably, it has been employed in the synthesis of tetrasubstituted pyrroles and other heterocyclic compounds with enhanced biological activities .
Q & A
Q. How to address discrepancies between computational and experimental solubility data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
